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Compound of Interest

Compound Name: 1-lodo-2-methyloct-1-ene

Cat. No.: B15436595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the compound 1-iodo-2-methyloct-1-ene. Due to the limited availability of experimental
data, this document presents predicted values for Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis
of structurally similar compounds and established principles of spectroscopic interpretation.
This guide also outlines a plausible experimental protocol for the synthesis and subsequent
spectroscopic analysis of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-iodo-2-methyloct-1-
ene. These values are intended to serve as a reference for researchers working with this or
structurally related molecules.

Table 1: Predicted *H NMR Spectroscopic Data for 1-lodo-2-methyloct-1-ene
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.0 Singlet 1H =CH-I
~2.1 Triplet 2H -CH2-C=
~1.8 Singlet 3H =C-CHs
~1.2-1.4 Multiplet 8H -(CHz)a-
~0.9 Triplet 3H -CH2-CHs

Table 2: Predicted 3C NMR Spectroscopic Data for 1-lodo-2-methyloct-1-ene

Chemical Shift (6, ppm) Assignment
~145 C=CHI

~80 C=CHI

~40 -CH2-C=

~31 =C-CHs

~29 -(CHz)a-

~22 -CH2-CHs
~14 -CH2-CHs

Table 3: Predicted Key IR Absorption Bands for 1-lodo-2-methyloct-1-ene
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Wavenumber (cm~?) Intensity Bond Vibration
~3050 Weak =C-H Stretch
~2950-2850 Strong C-H Stretch (Alkyl)
~1640 Medium C=C Stretch
~1460 Medium C-H Bend (Alkyl)
~850 Medium =C-H Bend

~550 Medium C-I Stretch

Table 4: Predicted Mass Spectrometry Data for 1-lodo-2-methyloct-1-ene

m/z Relative Intensity (%) Proposed Fragment
252 40 [M]* (Molecular lon)
127 100 [+

125 60 [M-1]*

83 50 [CeH11]*

69 70 [CsHa]*

55 80 [CaH7]*

41 90 [C3Hs]*

Experimental Protocols

The following section details a hypothetical experimental protocol for the synthesis and

spectroscopic characterization of 1-iodo-2-methyloct-1-ene.

Synthesis of 1-lodo-2-methyloct-1-ene via
Hydroiodination of 2-Methyloct-1-ene

Materials:
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2-Methyloct-1-ene

Hydroiodic acid (57% in water)
Sodium bicarbonate (saturated aqueous solution)
Anhydrous magnesium sulfate
Dichloromethane
Round-bottom flask

Reflux condenser

Separatory funnel

Magnetic stirrer and stir bar
Heating mantle

Procedure:

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,
add 2-methyloct-1-ene (1 eq).

Cool the flask in an ice bath and slowly add hydroiodic acid (1.2 eq) dropwise with vigorous
stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute with
dichloromethane.

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of
sodium bicarbonate to neutralize any excess acid.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15436595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

 Remove the solvent under reduced pressure using a rotary evaporator to yield the crude
product, 1-iodo-2-methyloct-1-ene.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexanes).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:
¢ Instrument: 400 MHz NMR Spectrometer
e Solvent: Chloroform-d (CDCIs)

e Procedure: Dissolve a small sample of the purified product in CDCls and transfer to an NMR
tube. Acquire *H and 13C NMR spectra.

Infrared (IR) Spectroscopy:

e Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

e Procedure: Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr).
Mass Spectrometry (MS):

 Instrument: Gas Chromatography-Mass Spectrometer (GC-MS)

e Procedure: Inject a dilute solution of the product in a volatile solvent (e.g., dichloromethane)
into the GC-MS system to obtain the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structure elucidation of 1-iodo-2-methyloct-1-ene.
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Synthesis & Purification

Synthesis of 1-lodo-2-methyloct-1-ene

:

Purification (Column Chromatography)

Spectroscopic Analysis

Y

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Elucidation

. v
Analyze NMR: .
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- Multiplicity

Structure Confirmation of

1-lodo-2-methyloct-1-ene

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 1-iodo-2-methyloct-
1-ene.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-lodo-2-methyloct-1-ene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15436595#spectroscopic-data-nmr-ir-ms-of-1-iodo-2-
methyloct-1-ene]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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